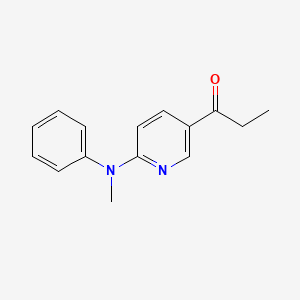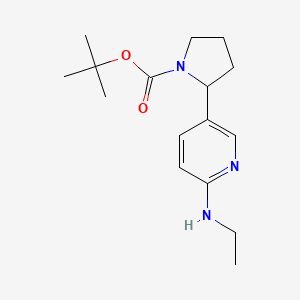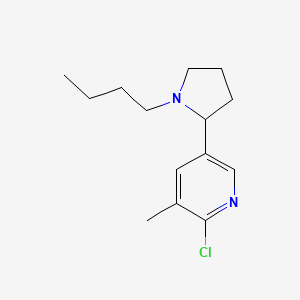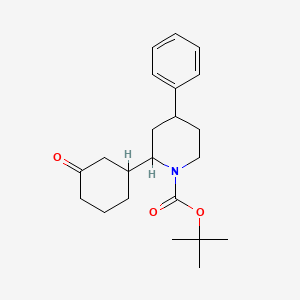
5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid is a synthetic organic compound that features a thiazole ring, an aminothiazole moiety, and a benzoic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid typically involves multi-step organic reactions. One possible route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring can be formed through cyclization reactions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, often using methoxybenzyl chloride and a suitable base.
Formation of the Benzoic Acid Derivative:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxybenzyl group.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present in derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid: Similar structure but lacks the methoxybenzyl group.
2-(2-Methoxybenzyl)thiazole-4-carboxylic acid: Similar structure but with variations in the positioning of functional groups.
Uniqueness
The presence of both the aminothiazole and methoxybenzyl groups in 5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid provides unique chemical properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C18H16N2O4S |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
5-(2-amino-1,3-thiazol-4-yl)-2-[(2-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-23-15-5-3-2-4-12(15)9-24-16-7-6-11(8-13(16)17(21)22)14-10-25-18(19)20-14/h2-8,10H,9H2,1H3,(H2,19,20)(H,21,22) |
InChI-Schlüssel |
UBTMXBCZAPKVBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


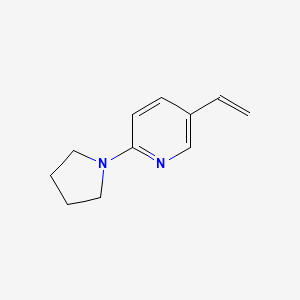



![tert-Butyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B11805961.png)

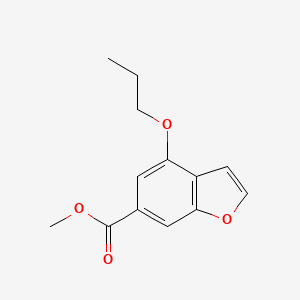
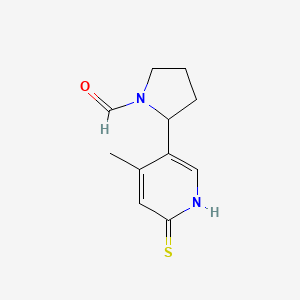
![4-(4-Methoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11805984.png)
